2-(3-Phenylpropyl)Pyridine

Descripción

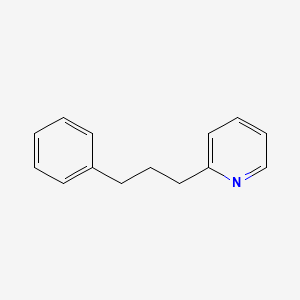

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-phenylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJPNTQYUJPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042356 | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

142.00 to 143.00 °C. @ 1.00 mm Hg | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fat; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.018 | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2110-18-1 | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(3-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-PHENYLPROPYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0BFM744F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3-Phenylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Phenylpropyl)pyridine is an aromatic heterocyclic organic compound that belongs to the class of pyridines and their derivatives. It is characterized by a pyridine (B92270) ring substituted at the second position with a 3-phenylpropyl group. This compound serves as a versatile building block in organic synthesis, with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety information.

Chemical and Physical Properties

This compound is typically a colorless to clear yellow liquid under standard conditions. It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and fats.[1]

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2110-18-1[2] |

| Molecular Formula | C₁₄H₁₅N[3] |

| Molecular Weight | 197.28 g/mol [3] |

| InChI Key | JJJPNTQYUJPWGQ-UHFFFAOYSA-N[3] |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2[2] |

| Synonyms | Pyridine, 2-(3-phenylpropyl)-; alpha-(3-Phenylpropyl)pyridine; Cortex pyridine[2] |

Physicochemical Data

| Property | Value |

| Boiling Point | 142-143 °C @ 1 mmHg |

| Density | 1.012-1.018 g/mL @ 25 °C[2] |

| Refractive Index | 1.558-1.563 (n20/D)[2] |

| LogP | 3.590[2] |

| Flash Point | 100 °C (212 °F) |

| Solubility | Insoluble in water; Soluble in ethanol and fats.[1] |

Spectroscopic Data

NMR Spectroscopy

The following are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (500 MHz, CDCl₃): [4]

-

δ 8.56 (d, J = 4.2 Hz, 1H): Pyridine H-6

-

δ 7.60 (dt, J = 7.6, 1.8 Hz, 1H): Pyridine H-4

-

δ 7.32-7.29 (m, 2H): Phenyl H-2', H-6'

-

δ 7.23-7.19 (m, 3H): Phenyl H-3', H-4', H-5'

-

δ 7.16 (d, J = 7.6 Hz, 1H): Pyridine H-3

-

δ 7.13-7.11 (m, 1H): Pyridine H-5

-

δ 2.86 (t, J = 7.8 Hz, 2H): Propyl H-1

-

δ 2.72 (t, J = 7.8 Hz, 2H): Propyl H-3

-

δ 2.14-2.07 (m, 2H): Propyl H-2

¹³C NMR (125 MHz, CDCl₃): [4]

-

δ 162.0: Pyridine C-2

-

δ 149.3: Pyridine C-6

-

δ 142.2: Phenyl C-1'

-

δ 136.3: Pyridine C-4

-

δ 128.5: Phenyl C-2', C-6'

-

δ 128.3: Phenyl C-3', C-5'

-

δ 125.8: Phenyl C-4'

-

δ 122.8: Pyridine C-3

-

δ 121.0: Pyridine C-5

-

δ 37.9: Propyl C-1

-

δ 35.6: Propyl C-3

-

δ 31.5: Propyl C-2

Mass Spectrometry

Mass spectrometry data for this compound is available through various techniques, including GC-MS, MS-MS, and LC-MS.[2] The compound has a monoisotopic mass of 197.120449485 u.

Infrared (IR) Spectroscopy

FTIR and ATR-IR spectra have been recorded for this compound.[2] Key vibrational frequencies would include those associated with the aromatic C-H stretching of both the pyridine and phenyl rings, C=C and C=N stretching within the aromatic systems, and C-H stretching and bending of the propyl chain.

Synthesis and Experimental Protocols

The synthesis of 2-alkylpyridines can be achieved through several methods. A common approach involves the alkylation of a pre-functionalized pyridine ring. One plausible and effective method is the reaction of a picolyllithium species with an appropriate electrophile.

Synthesis of this compound

A potential synthetic route involves the deprotonation of 2-picoline (2-methylpyridine) to form 2-picolyllithium, followed by reaction with a 2-phenylethyl halide, such as 1-bromo-2-phenylethane.

Reaction Scheme:

-

Deprotonation of 2-Picoline: 2-Picoline is reacted with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the 2-picolyllithium anion.

-

Alkylation: The resulting nucleophilic anion is then reacted with 1-bromo-2-phenylethane. The picolyl anion displaces the bromide ion in an Sₙ2 reaction to form the C-C bond, yielding this compound.

Detailed Experimental Protocol (Illustrative)

-

Materials and Equipment:

-

2-Picoline (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromo-2-phenylethane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

-

Cooling bath (dry ice/acetone)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon) is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.

-

Freshly distilled 2-picoline (1.0 equivalent) is added to the cooled THF.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the solution via a syringe or dropping funnel, maintaining the temperature at -78 °C. The solution will typically develop a deep red or orange color, indicating the formation of the picolyllithium anion. The mixture is stirred at this temperature for 30-60 minutes.

-

A solution of 1-bromo-2-phenylethane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for an hour and then gradually warmed to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

The aqueous layer is extracted three times with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Synthesis Workflow Diagram

Applications

This compound is a compound with diverse applications stemming from its chemical structure.

-

Flavor and Fragrance: It is used as a flavoring agent in foods and as a component in fragrances.[2] It is reported to have a green, vegetative taste profile.

-

Pharmaceutical and Medicinal Chemistry: As a substituted pyridine, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The pyridine motif is a common scaffold in drug discovery.

-

Agrochemicals: It is also utilized in the development of new agrochemicals.

-

Material Science: The compound can be incorporated into polymer formulations to enhance their properties.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-(3-Phenylpropyl)pyridine: Structure and Synthesis

For researchers, scientists, and professionals in drug development, 2-(3-phenylpropyl)pyridine is a molecule of significant interest due to its versatile applications. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis methodologies, complete with experimental protocols and quantitative data.

Core Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine (B92270) ring where the hydrogen atom at the second position is substituted with a 3-phenylpropyl group.[1] This substitution imparts specific chemical properties that make it a valuable intermediate and building block in organic synthesis.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2110-18-1 |

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2 |

| InChI | InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2 |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions. A common and effective method involves the alkylation of 2-picoline with a phenylpropyl halide. Below is a generalized reaction scheme and a detailed experimental protocol for a representative synthesis.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Alkylation of 2-Picoline

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

2-Picoline

-

1-Bromo-3-phenylpropane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 2-Picoline is added to the flask, followed by the dropwise addition of n-butyllithium solution over 15 minutes. The resulting deep red solution is stirred at -78 °C for 30 minutes.

-

Alkylation: 1-Bromo-3-phenylpropane is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | -78 °C to Room Temperature |

| Purity (Post-Chromatography) | >98% (by GC-MS) |

Logical Relationship of Synthesis Steps

The synthesis process follows a logical progression of chemical transformations, each with a specific purpose.

Caption: Logical steps in the synthesis of this compound.

This technical guide provides a foundational understanding of the structure and a viable synthetic route for this compound, offering valuable information for researchers and professionals in the field of chemical and pharmaceutical development. The provided experimental details can be adapted for various scales of production.

References

Unraveling the Enigmatic Mechanism of Action of 2-(3-Phenylpropyl)Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Phenylpropyl)pyridine is a pyridine (B92270) derivative with a history of use as a flavoring agent and a synthetic intermediate in the chemical industry. Despite its commercial applications, its pharmacological mechanism of action remains largely uncharacterized in publicly available literature. This technical guide consolidates the existing physicochemical data for this compound and, based on structural similarities to known bioactive molecules, posits a hypothetical mechanism of action centered on the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive overview of nAChRs, their signaling pathways, and detailed experimental protocols to facilitate future research into the pharmacological activity of this compound.

Introduction

This compound is an organic compound featuring a pyridine ring linked to a phenylpropyl group.[1][2] While it has been utilized in non-pharmaceutical applications, its structural resemblance to well-characterized neuroactive compounds, particularly nicotinic acetylcholine receptor (nAChR) ligands, suggests a potential for biological activity.[3][4] Nicotinic receptors are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission in both the central and peripheral nervous systems.[3][5][6] Their dysfunction has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, making them important therapeutic targets.[3][4]

This guide aims to:

-

Summarize the known properties of this compound.

-

Propose a hypothetical mechanism of action involving nAChRs.

-

Provide detailed experimental methodologies to investigate this hypothesis.

-

Offer a framework for the future pharmacological characterization of this and similar molecules.

Physicochemical Properties of this compound

A clear understanding of the compound's physical and chemical properties is fundamental for its study in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [2] |

| Molecular Weight | 197.28 g/mol | [2] |

| CAS Number | 2110-18-1 | [2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 142-143 °C at 1 mmHg | [7] |

| Density | 1.015 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.56 | [7] |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2 | [1] |

| InChIKey | JJJPNTQYUJPWGQ-UHFFFAOYSA-N | [1] |

Hypothetical Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Based on its core pyridine structure, which is a key pharmacophore in many nAChR ligands like nicotine and epibatidine, we hypothesize that this compound acts as a modulator of nAChRs. These receptors are pentameric structures composed of various subunits (α2-α10, β2-β4 in neurons) that form a central ion channel.[5][6] The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[5]

The binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺).[6] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events.[8]

This compound could potentially act as:

-

An Agonist: Directly binding to the acetylcholine binding site and activating the receptor.

-

An Antagonist: Binding to the acetylcholine binding site but preventing activation, thereby blocking the effects of endogenous acetylcholine.

-

A Positive Allosteric Modulator (PAM): Binding to a site distinct from the acetylcholine binding site and potentiating the effects of an agonist.

-

A Negative Allosteric Modulator (NAM): Binding to an allosteric site and reducing the effects of an agonist.

The phenylpropyl side chain would likely influence the compound's affinity and selectivity for different nAChR subtypes.

Proposed Signaling Pathway

The activation of nAChRs can lead to a variety of downstream signaling cascades, primarily initiated by the influx of calcium. These pathways can influence neuronal excitability, neurotransmitter release, and gene expression. A generalized signaling pathway for nAChR activation is depicted below.

Experimental Protocols for Elucidating the Mechanism of Action

To test the hypothesis that this compound modulates nAChR activity, a series of in vitro experiments are necessary.

Radioligand Binding Assays

These assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Objective: To determine if this compound binds to various nAChR subtypes.

Materials:

-

Membrane preparations from cells stably expressing specific nAChR subtypes (e.g., α4β2, α7) or from brain regions rich in these receptors.

-

Radioligands specific for the nAChR subtypes of interest (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[9][10]

-

This compound.

-

Unlabeled competitor ligands for determining non-specific binding (e.g., nicotine, acetylcholine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of salts).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.[10]

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To measure the direct effect of this compound on the ion channel function of nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Recording solution (e.g., Ringer's solution).

-

This compound and known nAChR agonists/antagonists.

Protocol:

-

Oocyte Preparation and Injection: Inject oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

-

Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Testing: Perfuse the oocyte with a known nAChR agonist (e.g., acetylcholine) to establish a baseline response.

-

Compound Application:

-

Agonist Activity: Apply varying concentrations of this compound alone to determine if it elicits an inward current.

-

Antagonist Activity: Co-apply this compound with a known agonist to see if it inhibits the agonist-induced current.

-

Allosteric Modulation: Pre-apply this compound followed by co-application with an agonist to assess for potentiation or inhibition of the agonist response.

-

-

Data Analysis: Measure the peak current amplitude in response to each application. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Objective: To measure changes in intracellular calcium concentration in response to nAChR activation in cultured cells.

Materials:

-

Cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Fluorescence plate reader or microscope.

-

Assay buffer.

-

This compound and known nAChR agonists/antagonists.

Protocol:

-

Cell Culture and Loading: Plate cells in a 96-well plate and load with a calcium-sensitive dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Application: Add varying concentrations of this compound (to test for agonist activity) or co-apply with a known agonist (to test for antagonist or modulatory activity).

-

Fluorescence Measurement: Measure the change in fluorescence over time.

-

Data Analysis: Quantify the peak fluorescence response and generate concentration-response curves to determine the compound's functional activity.

Necessary Data for Pharmacological Characterization

To build a comprehensive pharmacological profile of this compound, the following data should be collected:

| Data Type | Description | Experimental Method |

| Binding Affinity (Ki) | The dissociation constant for the binding of the compound to the receptor. | Radioligand Binding Assays |

| Functional Potency (EC₅₀/IC₅₀) | The concentration of the compound that produces 50% of its maximal effect (agonist) or inhibition (antagonist). | Electrophysiology, Calcium Imaging |

| Efficacy (% of max response) | The maximal response produced by the compound relative to a full agonist. | Electrophysiology, Calcium Imaging |

| Subtype Selectivity | The ratio of binding affinity or functional potency for different nAChR subtypes. | Assays performed on a panel of nAChR subtypes |

| Mode of Action | Whether the compound is an agonist, antagonist, or allosteric modulator. | Functional Assays |

| In Vivo Efficacy | The effect of the compound in animal models of neurological disorders. | Behavioral Assays |

Conclusion

While the mechanism of action of this compound is currently unknown, its structural similarity to known nicotinic acetylcholine receptor ligands provides a strong rationale for investigating its potential as a modulator of these receptors. The hypothetical mechanism and detailed experimental protocols outlined in this technical guide offer a clear path forward for researchers to elucidate the pharmacological properties of this enigmatic compound. Such studies could reveal novel therapeutic potential for this compound and its derivatives in the treatment of a range of neurological and psychiatric disorders. The lack of existing data underscores the need for foundational research to unlock the potential of this and similar chemical scaffolds.

References

- 1. This compound | C14H15N | CID 459494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. This compound | 2110-18-1 [chemicalbook.com]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(3-phenylpropyl)pyridine scaffold is a versatile heterocyclic motif that has garnered interest in medicinal chemistry and drug discovery. This structure, characterized by a pyridine (B92270) ring linked to a phenyl group via a flexible three-carbon chain, serves as a foundational template for the development of novel therapeutic agents. The inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and its metabolic stability, combined with the lipophilic nature of the phenylpropyl side chain, offer a unique combination of physicochemical characteristics that can be fine-tuned to optimize pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their analogs, aimed at facilitating further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various established and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on both the pyridine and phenyl rings.

General Synthetic Approaches

Several classical and contemporary methods for pyridine synthesis can be adapted for the preparation of this compound derivatives. These include:

-

Kröhnke Pyridine Synthesis: A versatile method involving the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern techniques such as Suzuki and Negishi couplings are effective for introducing the phenylpropyl side chain or for modifying the pyridine or phenyl rings.

-

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the pyridine precursor offers an efficient and atom-economical approach to introduce the desired side chain.

Experimental Protocol: Palladium-Catalyzed Diarylation of 2-(2-Phenylpropyl)pyridine Derivatives

A study has reported an efficient method for the synthesis of triaryl-substituted acyclic olefins through palladium-catalyzed diarylation of primary C(sp³)–H bonds at the γ-position of 2-(2-phenylpropyl)pyridine derivatives. This method can be conceptually adapted for the synthesis of analogs of this compound.

Reaction Conditions:

-

Substrates: 2-(2-phenylpropyl)pyridine derivative (0.250 mmol) and a halogen-substituted aryl boronic ester (0.500 mmol).

-

Catalyst: A suitable palladium catalyst.

-

Solvent and Base: An appropriate solvent and base to facilitate the reaction.

-

Procedure: The reactants are combined in a reaction vessel under an inert atmosphere and heated for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The product is then isolated and purified using standard chromatographic techniques.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data.

Antimicrobial Activity

Pyridinium (B92312) salts containing a 3-phenylpropyl side chain have demonstrated notable antimicrobial properties. The quaternization of the pyridine nitrogen introduces a positive charge, which is a common feature in many antimicrobial agents that target bacterial cell membranes.

A study on substituted benzylidenehydrazinylpyridinium derivatives revealed that compounds bearing a 3-phenylpropyl chain on the pyridinium nitrogen exhibited significant activity against Staphylococcus aureus.

Table 1: Antimicrobial Activity of a 3-Phenylpropyl Pyridinium Derivative [1]

| Compound ID | Structure | Target Organism | MIC (µg/mL) |

| 3d | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 |

The results indicated that a longer side chain on the pyridinium nitrogen led to increased antimicrobial activity[1].

Anticancer Activity

While specific data for this compound derivatives is limited, the broader class of pyridine-containing compounds has been extensively studied for anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.

For instance, a series of pyridine-urea derivatives were evaluated for their in vitro anticancer activity.

Table 2: Anticancer Activity of Selected Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [2]

| Compound ID | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8e | 0.22 | 0.11 |

| 8n | 1.88 | 0.80 |

| Doxorubicin (Ref.) | 1.93 | - |

These compounds also showed inhibitory activity against VEGFR-2, a key target in angiogenesis[2].

Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated moderate cytotoxic activity against several cancer cell lines.

Table 3: Anticancer Activity of a 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivative [3]

| Compound ID | Target Cell Line | IC50 (µmol/L) |

| 3h | HCT-15 (Colon Cancer) | 66.92 |

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. For example, certain pyridine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Table 4: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [3]

| Compound ID | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) |

| 3f | 21.8 | 9.2 |

Experimental Protocols

This section provides detailed methodologies for key biological assays relevant to the evaluation of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.[4]

Protocol 2: In Vitro Antimicrobial Activity - Microdilution Method (MIC Determination)

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound derivatives.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of new therapeutic agents. While the available data on the specific biological activities of a broad range of its derivatives are still emerging, the foundational knowledge from the wider class of pyridine-containing compounds provides a strong rationale for further investigation. This technical guide has summarized the current understanding of the synthesis and biological evaluation of these compounds, offering detailed protocols and visualizations to aid researchers in their endeavors. Future work should focus on systematic structure-activity relationship studies to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-(3-Phenylpropyl)Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Phenylpropyl)pyridine, a heterocyclic aromatic compound of interest in various fields of chemical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.56 | d, J = 4.2 Hz | 1H | Pyridine-H6 |

| 7.60 | dt, J = 7.6, 1.8 Hz | 1H | Pyridine-H4 |

| 7.32-7.29 | m | 2H | Phenyl-H |

| 7.23-7.19 | m | 3H | Phenyl-H |

| 7.16 | d, J = 7.6 Hz | 1H | Pyridine-H3 |

| 7.13-7.11 | m | 1H | Pyridine-H5 |

| 2.86 | t, J = 7.8 Hz | 2H | Py-CH₂- |

| 2.72 | t, J = 7.8 Hz | 2H | Ph-CH₂- |

| 2.14-2.07 | m | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | Pyridine-C2 |

| 149.3 | Pyridine-C6 |

| 142.2 | Phenyl-C1' |

| 136.3 | Pyridine-C4 |

| 128.5 | Phenyl-C |

| 128.3 | Phenyl-C |

| 125.8 | Phenyl-C |

| 122.8 | Pyridine-C3 |

| 121.0 | Pyridine-C5 |

| 37.9 | Py-CH₂- |

| 35.6 | Ph-CH₂- |

| 31.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained using an ATR-IR instrument.[2] Key absorption bands are expected for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine (B92270) and phenyl rings, and bending vibrations characteristic of the substitution patterns. A detailed peak list is not publicly available, but the typical regions for these vibrations are well-established.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via LC-MS.

| m/z | Relative Abundance | Assignment |

| 198.1277 | High | [M+H]⁺ |

| 120.0808 | Medium | Fragment Ion |

| 106.0653 | Low | Fragment Ion |

| 93.0576 | Low | Fragment Ion |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, with the residual solvent peak used as a reference. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectra are recorded on a Bruker Tensor 27 FT-IR instrument equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using a liquid chromatography-mass spectrometry (LC-MS) system. The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass analyzer is operated in a full scan mode to detect the molecular ion and its fragments. The precursor ion with an m/z of 198.1277 corresponds to the protonated molecule [M+H]⁺.[2]

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

References

2-(3-Phenylpropyl)Pyridine safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-(3-Phenylpropyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound. Due to the limited availability of specific toxicological data for this compound, information on the structurally related chemical, pyridine (B92270), is included to offer a more complete assessment of potential hazards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 142-143 °C at 1 mm Hg | [1] |

| Density | 1.015 g/mL at 25 °C | |

| Flash Point | 100 °C (212 °F) | [2] |

| Solubility | Insoluble in water, soluble in fat | [3] |

| CAS Number | 2110-18-1 | [4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, it is classified as a hazardous substance.

GHS Hazard Classification:

Quantitative Toxicological Data for Pyridine (for reference):

Due to the absence of specific LD50 and LC50 data for this compound, the following data for the related compound, pyridine, are provided for a conservative risk assessment.

| Metric | Value | Species | Route | Reference |

| LD50 | 2500 mg/kg bw | Rat | Oral | |

| LD50 | >2000 mg/kg bw | Rabbit | Dermal | |

| LC50 | 9,010 ppm (1-hour) | Rat (male) | Inhalation | [3] |

| LC50 | 9,020 ppm (1-hour) | Rat (female) | Inhalation | [3] |

Occupational Exposure and Handling

Safe handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment.

Occupational Exposure Limits for Pyridine (for reference)

No specific occupational exposure limits have been established for this compound. The following limits for pyridine should be considered as a guideline for minimizing exposure.

| Organization | Limit | Duration | Reference |

| OSHA | 5 ppm | 8-hour TWA | [7] |

| NIOSH | 5 ppm | 10-hour TWA | [7] |

| ACGIH | 5 ppm | 8-hour TWA | [7] |

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[8]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.

General Handling and Storage

-

Handling: Avoid contact with skin and eyes.[2] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Get medical aid.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Hazardous Combustion Products: May produce nitrogen oxides, carbon monoxide, and carbon dioxide.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.

-

Spill Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

Experimental Protocols

The following sections describe the general principles of experimental protocols used to assess the safety of chemicals like this compound, based on OECD and EPA guidelines.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, fur is removed from a small area on the back of the animal.

-

Application: A dose of 0.5 mL (for liquids) of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified period, typically 4 hours.

-

Observation: After the patch is removed, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Caption: Workflow for Acute Dermal Irritation Testing.

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[10]

-

Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure there are no pre-existing injuries.[10]

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[11]

-

Reversibility: The observation period can be extended to assess the reversibility of any observed effects.

Caption: Workflow for Acute Eye Irritation Testing.

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways affected by this compound. Research in this area would be beneficial for a more complete understanding of its toxicological profile.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous waste.

Conclusion

While this compound has applications in research and development, it is a hazardous substance that requires careful handling. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring the well-being of laboratory personnel. The use of data from the structurally similar compound, pyridine, provides a conservative basis for risk assessment in the absence of specific data for this compound. Further toxicological studies on this compound are warranted to provide a more complete safety profile.

References

- 1. Pyridine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C14H15N | CID 459494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Phenylpropyl)pyridine, with the IUPAC name This compound [1], is a heterocyclic aromatic compound that has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic methodologies, and known applications, with a particular focus on its relevance to drug development and chemical synthesis. While its primary commercial use lies in the flavor and fragrance industry[1], its structural motif appears as a fragment in more complex molecules with biological activity, suggesting its potential as a building block in medicinal chemistry. This document aims to consolidate the available technical information for researchers and professionals working with this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2110-18-1 | |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 142-143 °C @ 1 mmHg | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index | 1.560 at 20 °C | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP | 3.8 |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and commonly employed laboratory-scale synthesis involves the catalytic hydrogenation of a suitable precursor. One such logical precursor is 2-styrylpyridine (B8765038) or a related unsaturated intermediate.

Experimental Protocol: Catalytic Hydrogenation of 2-(3-phenyl-2-propenyl)pyridine

This hypothetical protocol is based on established chemical principles for the reduction of carbon-carbon double bonds in the presence of a pyridine (B92270) ring.

Objective: To synthesize this compound by the catalytic hydrogenation of 2-(3-phenyl-2-propenyl)pyridine.

Materials:

-

2-(3-phenyl-2-propenyl)pyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel for the hydrogenation apparatus, dissolve 2-(3-phenyl-2-propenyl)pyridine (1 equivalent) in anhydrous ethanol.

-

Carefully add 10% palladium on carbon catalyst (typically 1-5 mol% of the substrate).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: this compound as a colorless to pale yellow oil.

Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2]

Pharmaceutical and Agrochemical Intermediate

The molecular structure of this compound, featuring both a pyridine ring and a phenylpropyl substituent, makes it a valuable scaffold for the synthesis of more complex molecules. The pyridine ring can act as a key pharmacophore, while the phenylpropyl group can be modified to modulate lipophilicity and other pharmacokinetic properties. It has been suggested as a key intermediate in the synthesis of compounds targeting neurological disorders.[2]

Ligand in Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing this compound to act as a ligand in coordination chemistry. It can form stable complexes with various transition metals, which can then be utilized as catalysts in a range of chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific, publicly available data on the biological activity, signaling pathways, and mechanism of action of this compound itself. While many pyridine derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, these have not been specifically reported for this compound.

The general role of pyridine-containing compounds in drug design is well-established. They are present in numerous approved drugs and are known to interact with a variety of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with biological macromolecules.

Given its structural similarity to fragments of known bioactive molecules, it is plausible that this compound or its derivatives could interact with various biological targets. However, without experimental data, any depiction of a signaling pathway or mechanism of action would be purely speculative.

Logical Workflow for a Hypothetical Drug Discovery Program

In the absence of concrete biological data, a logical workflow for a drug discovery program investigating derivatives of this compound can be conceptualized. This workflow illustrates the general steps taken in such a program.

Caption: A generalized workflow for a drug discovery program.

Conclusion

This compound is a compound with established applications in the flavor and fragrance industry and significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While its own biological activity is not well-documented, its structural features suggest that it is a valuable starting point for the development of novel bioactive molecules. This guide has summarized the available technical information to aid researchers and professionals in their work with this compound. Further research into its biological effects and the development of efficient and scalable synthetic routes are warranted to fully exploit its potential in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to 2-(3-Phenylpropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Phenylpropyl)pyridine, a heterocyclic aromatic compound with potential applications in pharmaceutical and agrochemical research. The document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes spectroscopic data for its characterization. While direct quantitative biological data for this compound is limited in publicly available literature, this guide explores the known biological activities of structurally related pyridine (B92270) derivatives to offer insights into its potential pharmacological relevance, particularly in the context of neurological disorders.

Chemical and Physical Properties

This compound is a clear yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [2][4] |

| Molecular Weight | 197.28 g/mol | [2] |

| CAS Number | 2110-18-1 | [1][4] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 142-143 °C at 1 mm Hg | [1][3] |

| Density | 1.015 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.56 | [1][3] |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2 | [2] |

| InChIKey | JJJPNTQYUJPWGQ-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

A successful synthesis of this compound has been reported via a ruthenium-catalyzed hydroalkylation of a vinylpyridine with a hydrazone, followed by in-situ reduction. This method provides a high yield of the desired product.

Experimental Protocol

The following protocol is adapted from a published supporting information document.

Materials and Reagents:

-

[Ru(p-cymene)Cl₂]₂

-

1,2-Bis(dimethylphosphino)ethane (dmpe)

-

Hydrazine (B178648) monohydrate

-

Lithium tert-butoxide (tBuOLi)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Celite

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Benzaldehyde Hydrazone (2): In a reaction vial, a solution of benzaldehyde (1.0 equiv) and hydrazine monohydrate (1.2 equiv) in THF is stirred at room temperature for 30 minutes. Anhydrous Na₂SO₄ is then added, and the mixture is filtered. The filtrate is concentrated in vacuo to yield the hydrazone, which is used in the next step without further purification.

-

Ruthenium-Catalyzed Coupling: A flame-dried reaction vial is charged with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and dmpe (5.0 mol%) in a glovebox. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

-

To this catalyst mixture, 2-vinylpyridine (1.0 equiv), the prepared benzaldehyde hydrazone (2.0 equiv) dissolved in THF, and tBuOLi (0.5 equiv) are added sequentially.

-

The reaction vial is sealed and heated at 80 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with ethyl acetate. The solvent is removed in vacuo, and the crude product is purified by preparative thin-layer chromatography (hexane:ethyl acetate = 3:1) to afford this compound.

Yield: 96%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 8.56 (d, J = 4.2 Hz, 1H) | Pyridine H-6 |

| 7.60 (dt, J = 7.6, 1.8 Hz, 1H) | Pyridine H-4 |

| 7.32-7.29 (m, 2H) | Phenyl H |

| 7.23-7.19 (m, 3H) | Phenyl H |

| 7.16 (d, J = 7.6 Hz, 1H) | Pyridine H-3 |

| 7.13-7.11 (m, 1H) | Pyridine H-5 |

| 2.86 (t, J = 7.8 Hz, 2H) | -CH₂-Py |

| 2.72 (t, J = 7.8 Hz, 2H) | -CH₂-Ph |

| 2.14-2.07 (m, 2H) | -CH₂- |

Biological Activity and Potential Applications

While this compound is commercially available and used as a flavoring and fragrance agent, its specific pharmacological profile has not been extensively documented in peer-reviewed literature.[5] However, its structural motifs—a pyridine ring and a phenylalkyl chain—are present in numerous biologically active compounds, suggesting potential for further investigation in drug discovery.

Context from Structurally Related Compounds

The pyridine nucleus is a common scaffold in drugs targeting the central nervous system (CNS). Pyridine derivatives have been explored for their anticonvulsant, antidepressant, and neuroprotective properties. Their mechanism of action often involves interaction with various receptors and enzymes in the brain, including:

-

GABA-A Receptors: Enhancement of GABAergic inhibition.

-

NMDA Receptors: Modulation of glutamatergic signaling.

-

Monoamine Oxidase (MAO): Inhibition of neurotransmitter metabolism.

-

Dopamine (B1211576) Transporter (DAT): Regulation of dopamine reuptake.

For instance, 2-benzylpiperidine, a saturated analog of a close relative to the title compound, has been shown to have a modest affinity for the dopamine transporter. While this does not directly imply the same for this compound, it suggests a potential area for investigation.

Potential in Neurological Disorder Research

The structural similarity of certain pyridine derivatives to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has prompted research into their potential roles in neurodegenerative diseases such as Parkinson's disease. The key features for such activity include the ability to cross the blood-brain barrier and interact with neuronal targets. Given its lipophilic nature, this compound is likely to penetrate the CNS, making it a candidate for studies related to neurological disorders.

It is important to note that without specific experimental data on enzyme inhibition (e.g., IC₅₀ values) or receptor binding affinities (e.g., Kᵢ values) for this compound, its biological activity remains speculative. Further research is required to elucidate its specific molecular targets and pharmacological effects.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its primary current applications are in the flavor and fragrance industry, its chemical structure suggests potential for exploration in medicinal chemistry, particularly in the development of novel agents targeting the central nervous system. This guide provides a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds. Future work should focus on systematic biological screening to identify and quantify its pharmacological activities and to determine any potential therapeutic applications.

References

An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-phenylpropyl)pyridine, a heterocyclic aromatic compound. Due to a notable lack of extensive research into its biological activities, this document focuses on its chemical properties, synthesis, and analytical characterization. Included are its physicochemical properties, spectroscopic data, a detailed proposed synthesis protocol based on established chemical reactions, and safety information. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may utilize this compound as a synthetic intermediate or building block.

Introduction

This compound is a substituted pyridine (B92270) derivative characterized by a phenylpropyl group attached to the second position of the pyridine ring. While its primary documented applications are in the flavor and fragrance industry and as a versatile intermediate in organic synthesis, its structural motif holds potential for broader applications in medicinal chemistry and materials science.[1] This guide synthesizes the available technical data to provide a thorough understanding of this compound.

Physicochemical Properties

This compound is a clear yellow liquid at room temperature.[2] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [3] |

| CAS Number | 2110-18-1 | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 142-143 °C at 1 mm Hg | [2] |

| Density | 1.015 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.56 | [2] |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=N2 | [3] |

| InChIKey | JJJPNTQYUJPWGQ-UHFFFAOYSA-N | [3] |

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of this compound is not well-documented in readily available scientific literature. Its primary emergence has been in the context of chemical supply catalogs and databases for flavoring agents and synthetic intermediates. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it as a flavouring agent in 2004, indicating its use in this capacity for some time.[4]

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methods for the synthesis of 2-alkylpyridines, a plausible and efficient route involves the alkylation of the 2-picoline (2-methylpyridine) anion.

Proposed Experimental Protocol: Alkylation of 2-Picoline

This protocol is based on the known reactivity of 2-picoline, which can be deprotonated at the methyl group by a strong base like butyllithium (B86547) to form a nucleophilic anion.[5] This anion can then react with an appropriate electrophile, in this case, a 2-phenylethyl halide.

Reaction:

Figure 1. Proposed synthesis of this compound.

Materials:

-

2-Picoline (freshly distilled)

-

n-Butyllithium (in hexanes)

-

2-Phenylethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with freshly distilled 2-picoline and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the red-colored picolyl anion indicates successful deprotonation. The mixture is stirred at this temperature for 1 hour.

-

Alkylation: A solution of 2-phenylethyl bromide in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous layers are combined and back-extracted with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Experimental Workflow Diagram

Figure 2. Step-by-step workflow for the proposed synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant body of research detailing the pharmacological effects, mechanism of action, or involvement in any specific signaling pathways for this compound. Its primary characterization in a biological context is as a flavoring agent with "green, vegetative and jalapeño pepper-like with some savory metallic nuances" taste characteristics at 1 ppm.[6] Given its use as a building block for pharmaceuticals, it is plausible that derivatives of this compound may exhibit biological activity, but the parent compound itself is not a known therapeutic agent.[1]

Quantitative Data: Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

| Technique | Key Fragments (m/z) | Source |

| GC-MS | 197 (M+), 105, 92, 91, 65 | NIST |

| MS/MS | 198.1277, 120.0808, 106.0651, 93.0573 | PubChem[4] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Technique | Key Peaks (cm⁻¹) | Assignment | Source |